molecular formula C15H19ClN2O4 B2686707 N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide CAS No. 1351618-28-4

N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide

Cat. No.: B2686707
CAS No.: 1351618-28-4
M. Wt: 326.78
InChI Key: BQWFQQZOSGCGCN-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is a synthetic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group and a hydroxyoxan group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide typically involves a multi-step process. One common method includes the condensation reaction between 2-chlorobenzylamine and 4-hydroxyoxan-4-ylmethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential as a biochemical probe to study protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This binding can affect enzyme activity, molecular transport, and gene expression. Additionally, the compound may influence cellular processes by modulating ion channels and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-chlorophenyl)methyl]-N’-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is unique due to the combination of the chlorophenyl and hydroxyoxan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[(4-hydroxyoxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O4/c16-12-4-2-1-3-11(12)9-17-13(19)14(20)18-10-15(21)5-7-22-8-6-15/h1-4,21H,5-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQWFQQZOSGCGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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